2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-2-3-7-16(15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-8-4-5-9-18(17)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANPQUKQIMIRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The oxazole ring is constructed via cyclodehydration of α-acylaminoketones. For example:
- Step 1 : React 2-chlorobenzaldehyde with cyanoacetamide in acetic anhydride to form 2-(2-chlorophenyl)-4-cyano-5-acetoxyoxazole.
- Step 2 : Hydrolysis of the acetoxy group yields 2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile (Yield: 65–72%).
Key Conditions :
- Solvent: Acetic anhydride, reflux (140°C).
- Catalysts: None required (self-condensation).
Houben-Hoesch Reaction
Alternative routes employ nitrile-carbonyl cyclocondensation under acidic conditions:
- Reactants : 2-Chlorophenylacetonitrile and ethyl chlorooxaloacetate.
- Conditions : ZnCl₂ in Et₂O, followed by BF₃·Et₂O for cyclization.
- Product : Ethyl 2-(2-chlorophenyl)-4-cyanooxazole-5-carboxylate (Yield: 58%).
- Decarboxylation : Hydrolysis with LiOH removes the ester, yielding the oxazole core.
Functionalization of Piperazine
Synthesis of 1-(2-Methylbenzoyl)Piperazine
- Acylation : Piperazine reacts with 2-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Purification : Recrystallization from ethanol removes unreacted benzoyl chloride.
Analytical Data :
Coupling Strategies
Nucleophilic Aromatic Substitution
The oxazole’s 5-position is activated for substitution due to electron-withdrawing nitrile and chlorophenyl groups:
- Reactants :
- Oxazole core (2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile).
- 1-(2-Methylbenzoyl)piperazine.
- Conditions :
- Solvent: DMF, 80°C.
- Base: K₂CO₃.
- Time: 24 h.
- Yield : 60–65%.
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the oxazole’s 5-position acts as an electrophilic center.
Buchwald-Hartwig Amination
For higher yields, palladium-catalyzed coupling is employed:
Advantages : Tolerates steric hindrance from the 2-chlorophenyl group.
Optimization and Challenges
Byproduct Formation
Purification
- Chromatography : Silica gel (EtOAc/hexane, 1:3) removes unreacted piperazine.
- Recrystallization : Ethanol/water (7:3) yields >95% pure product.
Comparative Data Table
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24 h | 60–65 | 90–92 |
| Buchwald-Hartwig | Pd₂(dba)₃, Cs₂CO₃, toluene, 110°C | 75–80 | 95–98 |
| One-Pot Cyclization | ZnCl₂, BF₃·Et₂O, Et₂O | 58 | 85–88 |
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its oxazole ring structure allows for the creation of diverse derivatives with potential applications in drug discovery.
| Application | Description |
|---|---|
| Organic Synthesis | Used in the synthesis of complex organic molecules. |
| Heterocyclic Chemistry | Acts as a precursor for various heterocyclic compounds. |
Biology
Research indicates that this compound may exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for further investigation in medicinal chemistry.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Antifungal | Potential activity against fungal infections. |
| Anticancer | Inhibits tumor cell proliferation in vitro. |
Medicine
The compound's pharmacological properties suggest potential therapeutic applications. It may interact with specific molecular targets, modulating their activity to achieve desired therapeutic effects.
Mechanism of Action :
The exact mechanism remains under investigation; however, it is hypothesized to involve interactions with enzymes or receptors critical for disease modulation.
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of 2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial properties comparable to established antibiotics.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
Study 2: Anticancer Potential
In vitro studies assessed the anticancer potential of the compound against several human tumor cell lines. The findings demonstrated promising growth inhibitory effects, suggesting that structural features contribute to enhanced metabolic stability and receptor selectivity.
| Cell Line | Inhibition Rate (%) |
|---|---|
| NCI-H460 (Lung) | 70 |
| MCF-7 (Breast) | 65 |
Industry Applications
In addition to its research applications, this compound may find utility in the production of specialty chemicals or as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
The compound 2-(2-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.85 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and an oxazole ring, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The oxazole and piperazine rings are known to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
- Antimicrobial Activity : The presence of the chlorophenyl group enhances the lipophilicity of the compound, allowing it to penetrate bacterial membranes effectively. This structural feature is often associated with increased antibacterial activity.
- CNS Activity : Piperazine derivatives are frequently studied for their neuropharmacological effects. This compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 10 µM | |
| Antimicrobial | Disk Diffusion Method | Inhibition Zone = 15 mm | |
| Antidepressant | Forced Swim Test | Reduced Immobility Time |
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of similar oxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial protein synthesis.
Case Study 3: CNS Effects
Research on piperazine derivatives indicated that compounds with structural similarities could exhibit anxiolytic effects in animal models. Behavioral assays suggested that these compounds might reduce anxiety-like behaviors through serotonin receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
Phenyl Ring Substituents : Chloro, fluoro, or methoxy groups at different positions.
Benzoyl Group Modifications : Methyl or methoxy substitutions at ortho, meta, or para positions.
Heterocyclic Core : Oxazole vs. thiazole or benzothiazole derivatives.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Phenyl) | Benzoyl Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 2-Cl | 2-methyl | C22H19ClN4O2 | 406.9 | High lipophilicity, CNS target focus |
| 2-(2-Fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | 2-F | 4-methyl | C19H19FN4O2 | 354.4 | Enhanced metabolic stability |
| 2-(3-Methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | 3-OCH3 | 2-methyl | C23H22N4O3 | 402.5 | Improved aqueous solubility |
| 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | 4-CH3 | 4-F | C22H19FN4O2 | 406.4 | High receptor selectivity |
| 2-(4-Chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | 4-Cl | 3-methyl | C22H19ClN4O2 | 406.9 | Altered binding kinetics |
Pharmacological and Chemical Property Comparisons
Binding Affinity and Selectivity
- Fluorine Substitution : The 2-fluorophenyl analogue () exhibits stronger binding to GABAA receptors compared to the chloro-substituted parent compound, attributed to fluorine’s electronegativity and smaller steric profile .
- Methoxy Groups : The 3-methoxyphenyl variant () shows reduced cytotoxicity but lower blood-brain barrier permeability due to increased polarity .
Solubility and Bioavailability
- Methoxy-substituted compounds (e.g., 3-methoxyphenyl) demonstrate improved aqueous solubility (~2.5 mg/mL vs. <1 mg/mL for chloro derivatives) but require formulation adjustments for in vivo efficacy .
Metabolic Stability
- Fluorinated benzoyl groups (e.g., 4-fluorobenzoyl in ) resist oxidative degradation in hepatic microsomes, enhancing half-life (t1/2 > 6 hours vs. ~3 hours for methylbenzoyl derivatives) .
Case Studies and Research Findings
- Neuropharmacological Screening : The parent compound showed moderate inhibition of serotonin reuptake (IC50 = 120 nM) in rodent models, while the 4-fluorobenzoyl analogue () achieved IC50 = 85 nM, suggesting improved efficacy .
- Anticancer Activity : The 4-methylphenyl-2-chlorobenzoyl derivative () demonstrated antiproliferative activity against breast cancer cell lines (MCF-7, IC50 = 8.2 µM) via PI3K/Akt pathway inhibition .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Answer: Optimization requires systematic adjustment of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine coupling steps .
- Catalysts : Use of coupling agents like HATU or DCC for amide bond formation between the oxazole and piperazine moieties .
- Temperature control : Maintaining reflux conditions (~120°C) during oxazole ring closure to minimize side-product formation .
- Purification : Post-synthesis HPLC with a C18 column and gradient elution (acetonitrile/water) ensures >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer: A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR identify substituents (e.g., 2-chlorophenyl proton signals at δ 7.3–7.5 ppm; piperazine N–CH at δ 3.4–3.6 ppm) .
- IR spectroscopy : Carbonitrile C≡N stretch (~2230 cm) and oxazole C–O–C vibrations (~1250 cm^{-1) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 407.1 (M+H) .
Q. What preliminary assays are recommended to assess its pharmacological potential?
Answer: Initial screening should prioritize target engagement and cytotoxicity:
- Binding assays : Radioligand displacement tests (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing cloned receptors .
- Cytotoxicity profiling : MTT assays on human liver (HepG2) and kidney (HEK293) cell lines to establish IC values .
- Solubility testing : Shake-flask method in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer: Molecular dynamics (MD) and docking simulations are key:
- Docking studies : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT PDB: 6A93) to map binding poses. Focus on piperazine-π interactions with aromatic residues .
- Electrostatic potential (ESP) analysis : Multiwfn software calculates electron-rich regions (e.g., oxazole ring) for hydrogen bonding .
- ADMET prediction : SwissADME estimates logP (~3.2) and blood-brain barrier penetration, critical for CNS-targeted drugs .
Q. How can discrepancies in reported bioactivity data across studies be resolved?
Answer: Address variability through:
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCR assays) and controls (e.g., ketanserin for 5-HT antagonism) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed oxazole) that may interfere with activity .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl vs. 2-chlorophenyl substitution) to isolate SAR trends .
Q. What strategies mitigate challenges in regioselective functionalization of the oxazole ring?
Answer: Leverage directing groups and catalysts:
- Protection/deprotection : Boc protection of piperazine nitrogen prevents unwanted alkylation during oxazole modification .
- Metal catalysis : Pd(OAc)/Xantphos enables Suzuki-Miyaura coupling at the oxazole C4 position without disrupting the carbonitrile group .
- Microwave-assisted synthesis : Shortens reaction times (<30 min) for halogenation steps, reducing decomposition .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
Answer: Divergent results may stem from:
- Cell line variability : Sensitivity in MCF-7 (ER+) vs. resistance in MDA-MB-231 (triple-negative) breast cancer models .
- Apoptosis pathway specificity : Caspase-3 activation in Jurkat cells but not in A549 lung carcinoma due to Bcl-2 overexpression .
- Dosing protocols : Sub-optimal in vivo concentrations (<10 mg/kg) fail to achieve therapeutic plasma levels .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Type | Optimal Conditions | Yield (%) | Ref |
|---|---|---|---|---|
| 1 | Oxazole formation | DMF, 120°C, 6h | 65 | |
| 2 | Piperazine coupling | HATU, DIPEA, RT | 78 | |
| 3 | Final purification | HPLC (ACN/HO) | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
